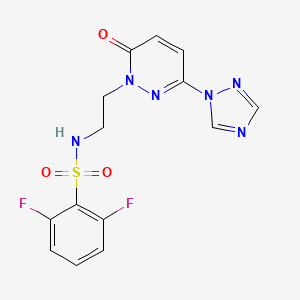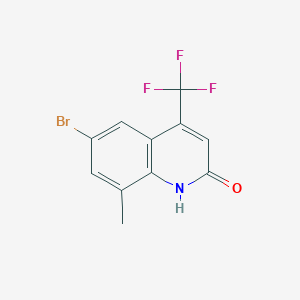
6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one" is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. They are characterized by a fused ring structure that combines a benzene ring with a pyridine ring.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, a protocol for the synthesis of monofluorinated cyclopenta[c]quinolin-4-one derivatives involves photoinduced radical [2+2+1] carbocyclization reactions of 1,7-enynes with bromofluoroacetate, which includes fluoroalkylation and cyclization steps . Another approach for synthesizing substituted quinoxalines, which are structurally related to quinolines, starts from 3-(trifluoromethyl)quinoxalin-2(1H)-one, leading to a range of derivatives including bromo, chloro, and amino derivatives .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of substituents on the quinoline core, which can significantly influence their chemical properties and biological activity. For example, the crystal structures of various tricyclic quinoxalinedione derivatives have been reported, showing how different substituents in the 6-position affect the geometry of the molecule .
Chemical Reactions Analysis
Quinoline derivatives can participate in a variety of chemical reactions. The reactivity of these compounds can be tailored by the introduction of different functional groups. For instance, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been used as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography, indicating its potential to form ester derivatives with acids . Additionally, the synthesis of functionalized trans-dihydrofuro[3,2-c]-quinolin-4(2H)-ones via a three-component reaction demonstrates the versatility of quinoline derivatives in forming various fused ring systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the presence of a trifluoromethyl group can impact the compound's stability and reactivity. Compounds such as 6,7,8,9-tetrahydro-4-trifluoromethyl-2H-pyrano[3,2-g]quinolin-2-one exhibit specific intermolecular hydrogen bonding patterns and van der Waals interactions, which can affect their crystal packing and solubility .
科学的研究の応用
Antimicrobial and Antimalarial Applications
6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one and its derivatives have been extensively studied for their antimicrobial and antimalarial properties. Research indicates that these compounds exhibit significant activity against various microorganisms and are effective in targeting Plasmodium falciparum, a parasite responsible for malaria (Parthasaradhi et al., 2015). Another study synthesizing triazole derivatives from 6-bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one also highlights their potential as antimicrobial agents (Holla et al., 2005).
Inhibitors of Steroid 5alpha Reductases
Compounds derived from 6-bromo-2-methoxyquinoline, a closely related chemical, have been identified as inhibitors of steroid 5alpha reductases. The activity and selectivity of these inhibitors depend on the heterocycle features and the size of the N,N-dialkylamide substituent (Baston et al., 2000).
Synthesis and Chemical Studies
Studies have also focused on the synthesis and chemical properties of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one. One research outlined a method for synthesizing 6-bromoquinolin-2(1H)-one via the Knorr synthesis, providing insights into the reaction conditions and chemical structure of the compound (Wlodarczyk et al., 2011).
Photo-luminescence and Magnetic Properties
Research on lanthanide complexes involving 8-hydroxyquinoline derivatives, closely related to 6-bromoquinolin-2(1H)-one, shows interesting photo-luminescence and slow magnetic relaxation properties. These properties have potential applications in materials science and photophysics (Chu et al., 2018).
Palladium-Catalyzed Reactions
The compound has also been a subject in studies involving palladium-catalyzed reactions. These studies aim at functionalizing quinolin-4(1H)-ones, a group that includes 6-bromoquinolin-2(1H)-one, for creating chemically diverse 4-quinolones (Mugnaini et al., 2011).
Steric Effects and Chemical Reactions
Research exploring the steric effects and reactivity of the trifluoromethyl group in compounds like 6-bromoquinolin-2(1H)-one provides insights into the structural intricacies and chemical behavior of such compounds (Schlosser et al., 2006).
特性
IUPAC Name |
6-bromo-8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO/c1-5-2-6(12)3-7-8(11(13,14)15)4-9(17)16-10(5)7/h2-4H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMITHZXPDYPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

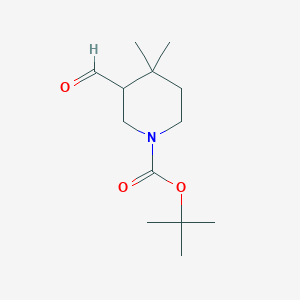
![N-(4-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B3006362.png)
![(2-Ethoxynaphthalen-1-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B3006363.png)
![N-[(2-methoxyphenyl)methyl]-2-[[2-oxidanylidene-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]ethanamide](/img/structure/B3006366.png)
![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3006369.png)
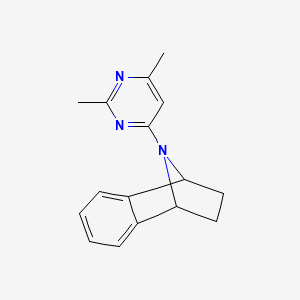

![3-cyclopentyl-7-[(2,5-difluorobenzyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3006373.png)

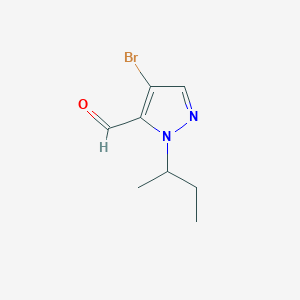
![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]benzaldehyde](/img/structure/B3006378.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3006379.png)
![8-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B3006380.png)
